molecular formula C11H9ClN2O B2380635 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde CAS No. 1247173-31-4

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde

Cat. No. B2380635
CAS RN: 1247173-31-4
M. Wt: 220.66
InChI Key: ZTDCXXRIVARRJV-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde or CPMB. It is a yellow crystalline solid and has a molecular formula of C10H8ClN2O.

Scientific Research Applications

Herbicide Intermediates

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde has been explored as a key intermediate in the synthesis of certain herbicides. For instance, Zhou Yu (2002) detailed the preparation of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a vital intermediate for herbicides, using a process involving chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis (Zhou Yu, 2002).

Biomedical Applications

Research by Y. E. Ryzhkova et al. (2020) demonstrated that derivatives of this compound could have significant biomedical applications, particularly in the regulation of inflammatory diseases. They investigated the multicomponent transformation of 3-methylbenzaldehyde and related compounds, resulting in a new compound with potential for biomedical use (Ryzhkova, Ryzhkov, & Elinson, 2020).

Prostaglandin Reductase Inhibition

A study by S. Nayak and B. Poojary (2019) synthesized a compound incorporating 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde and investigated its binding interactions with the human prostaglandin reductase (PTGR2). This research provided insights into its potential inhibitory action on PTGR2, suggesting therapeutic applications (Nayak & Poojary, 2019).

Antimicrobial Properties

Research conducted by Himani N. Chopde et al. (2012) indicated that azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which can be derived from compounds like 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde, have promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Catalytic Combinatorial Synthesis

K. Kumaravel and G. Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives involving 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde. This method provides an efficient approach to synthesizing a variety of derivatives for potential applications in different scientific fields (Kumaravel & Vasuki, 2009).

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDCXXRIVARRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde

CAS RN

1247173-31-4
Record name 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
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